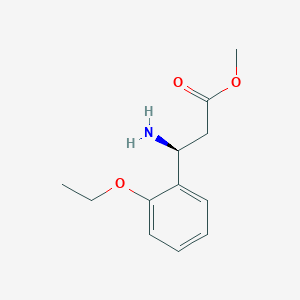

Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate

Description

Methyl (S)-3-amino-3-(2-ethoxyphenyl)propanoate is a chiral ester featuring a 2-ethoxyphenyl substituent at the β-position of the propanoate backbone. Its stereospecific (S)-configuration and aromatic substitution pattern make it a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting integrins, proteolysis-targeting chimeras (PROTACs), and antiviral agents . The ethoxy group enhances lipophilicity and may influence metabolic stability compared to simpler phenyl derivatives.

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(2-ethoxyphenyl)propanoate |

InChI |

InChI=1S/C12H17NO3/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(14)15-2/h4-7,10H,3,8,13H2,1-2H3/t10-/m0/s1 |

InChI Key |

CTYYUTQJPDWHDO-JTQLQIEISA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1[C@H](CC(=O)OC)N |

Canonical SMILES |

CCOC1=CC=CC=C1C(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (s)-3-amino-3-(2-ethoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated derivatives of the phenyl ring.

Scientific Research Applications

Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Propanoate Derivatives

- Aromatic vs. Heterocyclic Substituents : The 2-ethoxyphenyl group in the target compound provides moderate electron-donating effects, whereas pyridyl () or furyl () groups introduce heteroatoms that alter electronic properties and hydrogen-bonding capacity.

- Polar vs.

Table 3: Molecular Properties and Bioactivity

*LogP estimated using fragment-based methods.

- Lipophilicity : The trifluoromethyl group in increases LogP significantly, favoring blood-brain barrier penetration, whereas the ethoxyphenyl group balances lipophilicity and solubility.

- Bioactivity : The 2-ethoxyphenyl derivative’s integrin antagonism contrasts with the hypoglycemic activity of pyrrole-containing analogs () and antiviral effects of furan derivatives ().

Stereochemical Considerations

The (S)-configuration in the target compound is critical for binding to αvβ6 integrin, as mirrored in ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoate (), where stereochemistry determines dopaminergic activity. Racemic mixtures (e.g., ) often show reduced efficacy, emphasizing the importance of enantiopure synthesis.

Biological Activity

Methyl (S)-3-amino-3-(2-ethoxyphenyl)propanoate is a chiral compound that has garnered attention for its potential biological activities, particularly in the realms of neuroprotection and anticancer properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₅NO₃ and a molecular weight of approximately 215.25 g/mol. The compound features several functional groups, including:

- Amino group (-NH₂)

- Ethoxy group (-OCH₂CH₃)

- Carboxylate moiety (-COO⁻)

These structural characteristics contribute to its reactivity and interactions with biological systems, making it a candidate for further pharmacological studies.

Anticancer Potential

Preliminary studies suggest that related compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of similar structures have been tested for their antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells. In these studies, certain derivatives demonstrated significant inhibitory actions with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Synthesis of this compound

The synthesis typically involves multi-step reactions allowing for control over stereochemistry and purity. The general synthetic pathway includes:

- Formation of the Propanoate Backbone : Starting from commercially available precursors.

- Introduction of the Ethoxy Group : Utilizing ethyl bromide or similar reagents.

- Amino Group Incorporation : Achieved through reductive amination or similar strategies.

This method ensures high yields and purity suitable for biological testing.

While the specific mechanism of action for this compound remains largely unexplored, it is hypothesized to interact with various biological targets due to its structural similarities with biologically active amino acids. Potential pathways include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors of histone deacetylases (HDACs), which play a role in cancer progression.

- Modulation of Neurotransmitter Release : The compound's amino acid-like structure may allow it to influence neurotransmitter systems involved in neuroprotection .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.